(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Beschreibung
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic small molecule featuring a hybrid heterocyclic architecture. Its structure comprises:
- A piperidin-1-yl core linked via an ether oxygen to a 3-(dimethylamino)pyrazin-2-yl moiety.
- A 5-methylisoxazol-3-yl group attached to the methanone carbonyl.
The dimethylamino group on the pyrazine ring introduces electron-donating properties, while the isoxazole contributes aromatic stability and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-9-13(19-24-11)16(22)21-8-4-5-12(10-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHACAGXWCVWNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule characterized by its diverse functional groups, including a piperidine ring and a dimethylamino group. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in pharmacological research.
Structural Features
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in many pharmacologically active compounds.
- Dimethylamino Group : This moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Pyrazine and Isoxazole Moieties : These heterocyclic rings are known to participate in various biological interactions, potentially affecting the compound's pharmacodynamics.
Biological Activity Overview
The biological activity of this compound is likely influenced by its structural features. Compounds with similar scaffolds have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing pyrazine and isoxazole rings have been noted for their antibacterial properties.
- CNS Activity : The piperidine structure is often associated with neuroactive compounds, suggesting potential use in treating neurological disorders.
- Antitumor Properties : Some derivatives of similar compounds have shown efficacy against cancer cell lines.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrazine + Piperidine | Antibacterial | |
| Compound B | Isoxazole + Piperidine | CNS depressant | |
| Compound C | Pyrazine + Isoxazole | Antitumor |
The mechanism of action for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves interactions with specific molecular targets such as:
- Receptors : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways could explain some observed biological activities.
Experimental Studies
Experimental studies utilizing techniques such as high-throughput screening, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) are crucial for elucidating the interactions between this compound and biological macromolecules. These studies help confirm the efficacy against specific targets and assess the pharmacokinetic properties.
Table 2: Experimental Data on Pharmacokinetics
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Lipophilicity | High |
| Metabolic Stability | Moderate |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrazine and isoxazole rings may enhance the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of pyrazine are effective against various pathogens, suggesting that this compound could also possess similar activities.
Neuropharmacology
The dimethylamino group and piperidine structure suggest potential interactions with neurotransmitter systems. Compounds with these features are often explored as candidates for treating neurological disorders such as depression and anxiety. The modulation of serotonin receptors is a notable pathway for such compounds, which could be investigated further.
Cancer Research
The structural components of this compound may allow it to interact with cancer cell pathways. Compounds containing isoxazole have been studied for their anticancer effects, indicating that this compound could be evaluated for its ability to inhibit tumor growth or metastasis.
Case Study 1: Antibacterial Screening
A study involved testing derivatives of similar structures against common bacterial strains. Results showed that compounds with piperidine and pyrazine exhibited significant antibacterial activity, leading to a hypothesis that (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone could similarly inhibit bacterial growth at varying concentrations.
Case Study 2: Neurotransmitter Interaction
In vitro assays were conducted to assess the binding affinity of related compounds to serotonin transporters. These studies indicated that modifications in the piperidine ring significantly enhanced binding affinity, suggesting that further exploration of this compound could yield insights into its neuropharmacological potential.
Synthesis and Optimization
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves:
- Formation of the piperidine ring through cyclization.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Coupling with the isoxazole moiety through appropriate coupling agents.
Each step requires careful optimization to maximize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, the compound is compared to structurally related molecules from patent literature and computational analyses.
Core Structural Variations
The compound shares a piperidinyl-methanone backbone with several derivatives listed in EP 1 808 168 B1 (). Key differences arise in substituent groups and core heterocycles:
Key Observations :
- Pyrazine vs.
- Substituent Effects: The dimethylamino group (electron-donating) contrasts with methanesulfonyl (electron-withdrawing) in patent compounds, influencing electronic distribution and solubility .
Substituent-Driven Functional Differences
- 5-Methylisoxazole : This group is conserved in the target compound and some patent analogs. Its rigid, planar structure may facilitate hydrophobic interactions or act as a hydrogen-bond acceptor.
- Dimethylamino vs. Methanesulfonyl: The dimethylamino group increases basicity and solubility in polar solvents, whereas methanesulfonyl enhances metabolic stability and acidity .
Computational Similarity Analysis
Quantitative comparisons using chemoinformatics tools highlight structural overlaps and divergences:
Tanimoto Similarity Coefficients
Using binary fingerprinting (), the target compound shows moderate similarity (Tanimoto ~0.4–0.6) to patent analogs due to shared substructures (e.g., piperidinyl-methanone, isoxazole). Lower scores arise from divergent heterocycles (pyrazine vs. pyrazolo-pyrimidine) .
Graph-Based Subgraph Matching
Graph theory () identifies conserved motifs, such as the piperidine-isoxazole methanone framework. However, the pyrazine ether linkage in the target compound lacks isomorphism with pyrazolo-pyrimidine cores in analogs, reducing overall similarity .
Implications for Structure-Activity Relationships (SAR)
- Pharmacophore Conservation: The piperidinyl-methanone and isoxazole groups likely represent a conserved pharmacophore for target engagement.
- Tailored Modifications: Substituent variations (e.g., dimethylamino to methanesulfonyl) suggest tunability for optimizing pharmacokinetic properties or binding specificity .
Q & A
Q. Methodological Considerations :
- For HPLC, ensure sample preparation with ≤2.0 µL injection volume to avoid column overload .
- In crystallography, grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
Basic: What synthetic routes are documented for preparing this compound?
Answer:
The compound is synthesized via multi-step organic reactions, often involving:
Piperidine Functionalization :
- Step 1 : Nucleophilic substitution of pyrazine derivatives (e.g., 3-(dimethylamino)pyrazin-2-ol) with piperidin-3-ol under basic conditions (e.g., NaH, DMF) to form the ether linkage .
- Step 2 : Coupling with 5-methylisoxazole-3-carbonyl chloride using a Schlenk line under inert atmosphere .
Key Reaction Monitoring :
- Use TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to track intermediates .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
By systematically varying reaction parameters:
Q. Validation :
Advanced: How should researchers design studies to evaluate the compound’s bioactivity and mechanism of action?
Answer:
Adopt a tiered approach combining in vitro and in vivo models:
In Vitro Screening :
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cell Viability Assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) .
Mechanistic Studies :
- Molecular Docking : Perform DFT calculations to predict binding modes with protein targets (e.g., PI3Kα) .
- Western Blotting : Quantify downstream signaling proteins (e.g., Akt phosphorylation) .
Data Interpretation :
- Address variability (e.g., IC50 discrepancies) by standardizing assay conditions (pH, temperature) and validating compound stability .
Advanced: How can contradictory pharmacological data (e.g., varying IC50 values) be resolved?
Answer:
Contradictions often arise from methodological differences. Mitigate via:
Q. Case Study :
- If IC50 varies across cancer cell lines, validate target expression via qPCR before correlating with activity .
Basic: What storage conditions ensure the compound’s long-term stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the isoxazole ring .
- Solubility : Prepare stock solutions in anhydrous DMSO; aliquot to avoid freeze-thaw cycles .
Advanced: How to design environmental fate studies for this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products .
Biotic Studies :
- Soil Microcosms : Assess microbial degradation using LC-MS/MS .
Q. Data Reporting :
- Calculate half-life (t½) and bioaccumulation factors (BCF) using first-order kinetics .
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